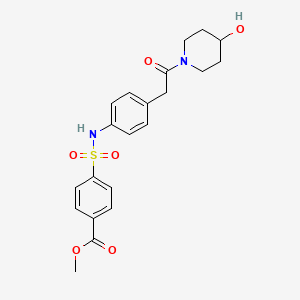

methyl 4-(N-(4-(2-(4-hydroxypiperidin-1-yl)-2-oxoethyl)phenyl)sulfamoyl)benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

This compound is a sulfonamide derivative, which are often used in the development of pharmaceuticals . The presence of the piperidine ring, a common feature in many pharmaceuticals , suggests that this compound could potentially have biological activity.

Molecular Structure Analysis

The compound contains a piperidine ring, a sulfonamide group, and a benzoate ester. The presence of these functional groups can greatly influence the compound’s physical and chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the sulfonamide and ester groups could participate in hydrogen bonding, influencing its solubility and reactivity .Wissenschaftliche Forschungsanwendungen

Chemical Synthesis and Properties

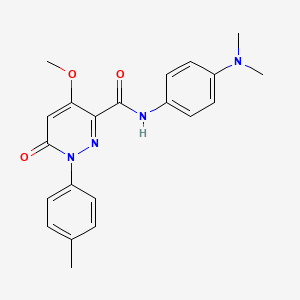

Research on related compounds illustrates the versatility and reactivity of compounds with similar structures. For example, a study by Ukrainets et al. (2014) detailed the cyclization of a methyl benzoate derivative in the presence of bases, leading to the exclusive formation of 2-substituted anilides of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-sulfonic acid, showcasing the chemical behavior in synthetic conditions Ukrainets, I., Petrushova, L. A., Davidenko, A., & Grinevich, L. A.. This kind of reaction is fundamental in developing new chemical entities with potential applications in various fields, including materials science and pharmacology.

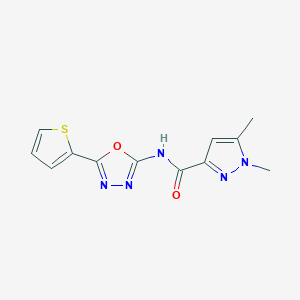

Photoluminescent Properties

Han et al. (2010) synthesized a series of 1,3,4-oxadiazole derivatives related to the compound of interest, displaying significant photoluminescent properties. These compounds exhibited strong blue fluorescence emission with good photoluminescence quantum yields, suggesting their potential use in optoelectronic devices and as fluorescence probes Han, J., Wang, F.-L., Zhang, F.-Y., & Zhu, L.-r.. The study highlights how modifications to the molecular structure can impact the material's physical properties, opening avenues for designing new materials with specific photonic applications.

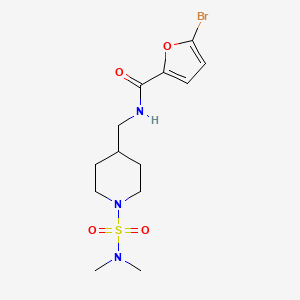

Antimicrobial Activity

Chohan and Shad (2011) explored sulfonamide-derived compounds for their antimicrobial efficacy. They synthesized new ligands and their metal complexes, which demonstrated moderate to significant antibacterial activity against various strains and good antifungal activity Chohan, Z., & Shad, H.. This research suggests that compounds with sulfonamide groups, similar to the chemical , could be promising candidates for developing new antimicrobial agents.

Applications in Organic Synthesis

A study by Kischel et al. (2007) on iron-catalyzed benzylation of 1,3-dicarbonyl compounds, including methyl benzoates, showcased an efficient method for synthesizing benzylated products under mild conditions Kischel, J., Mertins, K., Michalik, D., Zapf, A., & Beller, M.. This type of reaction is crucial for constructing complex organic molecules, demonstrating the utility of methyl benzoate derivatives in synthetic organic chemistry.

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[[4-[2-(4-hydroxypiperidin-1-yl)-2-oxoethyl]phenyl]sulfamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O6S/c1-29-21(26)16-4-8-19(9-5-16)30(27,28)22-17-6-2-15(3-7-17)14-20(25)23-12-10-18(24)11-13-23/h2-9,18,22,24H,10-14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSMLQTGHDJVDOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)CC(=O)N3CCC(CC3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)

![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)

![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)

![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)

![N-[2-[2-[(3,4-dichlorophenyl)carbamothioyl]hydrazinyl]-2-oxoethyl]-4-(dipropylsulfamoyl)benzamide](/img/structure/B2825235.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-methyl-1H-indol-3-yl)-2-oxoacetamide](/img/structure/B2825238.png)